3-[(3-Chlorophenyl)sulfanyl]pyrrolidine
Description
3-[(3-Chlorophenyl)sulfanyl]pyrrolidine is a pyrrolidine derivative featuring a sulfur atom linking the pyrrolidine ring to a 3-chlorophenyl group. This compound is commercially available as a hydrochloride salt (3-[(3-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride), with pricing reflecting its use as a specialized organic building block in pharmaceutical and chemical synthesis .
Properties
Molecular Formula |
C10H12ClNS |
|---|---|
Molecular Weight |
213.73 g/mol |
IUPAC Name |
3-(3-chlorophenyl)sulfanylpyrrolidine |
InChI |
InChI=1S/C10H12ClNS/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2 |
InChI Key |
DNZDAGFWCBBVEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1SC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)sulfanyl]pyrrolidine typically involves the reaction of 3-chlorobenzenethiol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for 3-[(3-Chlorophenyl)sulfanyl]pyrrolidine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenyl)sulfanyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Chlorophenyl)sulfanyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving sulfanyl and pyrrolidine groups.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)sulfanyl]pyrrolidine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their activity. The pyrrolidine ring may also interact with biological receptors, influencing various signaling pathways.
Comparison with Similar Compounds
Table 1: Comparison of Sulfonyl and Sulfanyl Pyrrolidine Derivatives
Pyrrolidine Derivatives with Varied Aromatic Substituents
Other pyrrolidine-based compounds with halogenated or functionalized aromatic groups include:
- 3-(3-Ethylphenyl)-3-fluoropyrrolidine hydrochloride : Features a fluorinated ethylphenyl group, which may enhance metabolic stability compared to sulfanyl-linked analogs .
- p53-MDM2/X inhibitors (e.g., compound 26) : Incorporate 3-chlorophenyl groups within pyrrolidine scaffolds to target protein-protein interactions (IC₅₀: 196 nM), highlighting the role of chlorinated aromatics in bioactivity .
Table 2: Bioactive Pyrrolidine Derivatives
Sulfanyl-Containing Heterocycles
The pyrazole derivative 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde demonstrates how sulfanyl groups enhance structural diversity in heterocycles.
Biological Activity
3-[(3-Chlorophenyl)sulfanyl]pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound 3-[(3-Chlorophenyl)sulfanyl]pyrrolidine consists of a pyrrolidine ring substituted with a chlorophenyl group and a sulfanyl moiety. The synthesis typically involves the nucleophilic substitution reaction between 3-chlorobenzenethiol and pyrrolidine, often facilitated by bases like sodium hydride or potassium carbonate under reflux conditions.
The biological activity of 3-[(3-Chlorophenyl)sulfanyl]pyrrolidine is attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their activity.
- Receptor Interaction : The pyrrolidine ring may interact with biological receptors, influencing signaling pathways related to neurotransmission and other physiological processes.
Biological Activities
Research indicates that 3-[(3-Chlorophenyl)sulfanyl]pyrrolidine exhibits several biological activities:
Antimicrobial Activity
Studies have explored the compound's potential antimicrobial properties. For instance, it has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
Antiviral Properties
Preliminary investigations suggest that the compound may possess antiviral activity, although detailed studies are required to establish its effectiveness against specific viral pathogens.
Neuropharmacological Effects
The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Its interaction with serotonin receptors could indicate possible antipsychotic or antidepressant effects, paralleling findings from similar compounds in clinical studies .
Comparative Analysis
To better understand the unique properties of 3-[(3-Chlorophenyl)sulfanyl]pyrrolidine, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine | Similar sulfanyl and pyrrolidine structure but different phenyl substitution | Varies; potential for different receptor interactions |
| 3-[(2-Chlorophenyl)sulfanyl]pyrrolidine | Different positioning of the chlorine atom | May exhibit altered reactivity and biological effects |
| 3-[(3-Bromophenyl)sulfanyl]pyrrolidine | Bromine substitution instead of chlorine | Potentially different pharmacological profiles due to halogen effects |
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds, providing insights into the potential applications of 3-[(3-Chlorophenyl)sulfanyl]pyrrolidine:
- Antipsychotic Activity : A study on structurally similar compounds demonstrated significant antagonistic effects at serotonin receptors, which could imply similar actions for 3-[(3-Chlorophenyl)sulfanyl]pyrrolidine .
- Neurotransmitter Modulation : Research has shown that related pyrrolidine derivatives can modulate neurotransmitter systems, suggesting that this compound might influence cognitive functions and mood regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
